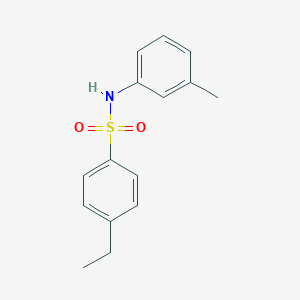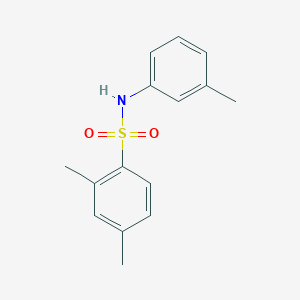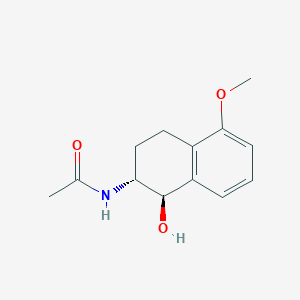
N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide, also known as HMTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMTA is a derivative of the natural compound, tetrahydrocannabinol (THC), found in the cannabis plant. However, HMTA does not possess the psychoactive effects associated with THC, making it a promising candidate for medicinal use.
作用机制
The mechanism of action of N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cell division and to induce apoptosis. In the brain, N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to modulate the activity of certain receptors involved in pain perception and mood regulation.
实验室实验的优点和局限性
One advantage of using N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. However, one limitation of using N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to better understand its mechanism of action and to design experiments that specifically target its effects. Additionally, research could be conducted to investigate the potential side effects of N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide and to develop methods for minimizing these effects.
合成方法
N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-naphthol with acetic anhydride to form 2-acetoxy-1-naphthol. This compound is then reacted with sodium borohydride to form 1,2,3,4-tetrahydro-2-naphthol. Finally, N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is synthesized by reacting 1,2,3,4-tetrahydro-2-naphthol with N-hydroxysuccinimide and acetic anhydride.
科学研究应用
N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is in the treatment of cancer. Studies have shown that N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
N-[(1R,2R)-1-hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO3/c1-8(15)14-11-7-6-9-10(13(11)16)4-3-5-12(9)17-2/h3-5,11,13,16H,6-7H2,1-2H3,(H,14,15)/t11-,13-/m1/s1 |
InChI 键 |
VNUKQSNBISETIU-DGCLKSJQSA-N |
手性 SMILES |
CC(=O)N[C@@H]1CCC2=C([C@H]1O)C=CC=C2OC |
SMILES |
CC(=O)NC1CCC2=C(C1O)C=CC=C2OC |
规范 SMILES |
CC(=O)NC1CCC2=C(C1O)C=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



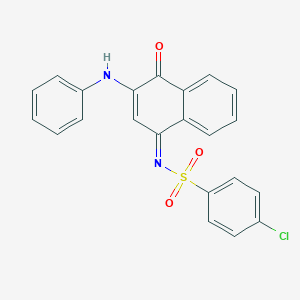
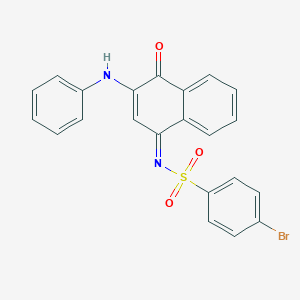
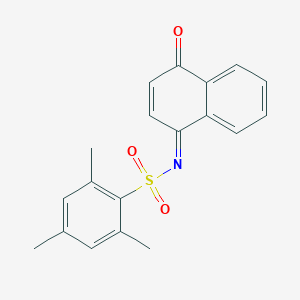
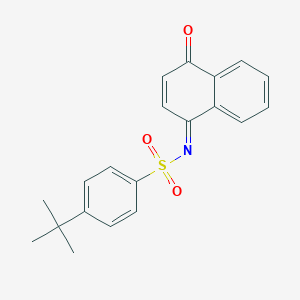
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
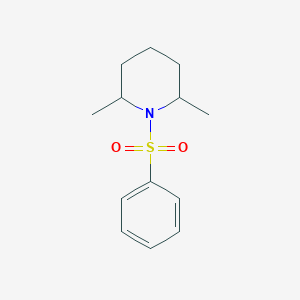
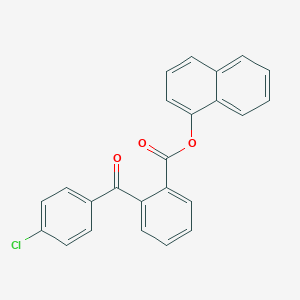

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
